molecular formula C21H16ClN3O2 B3071629 1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011399-97-5

1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071629
CAS RN: 1011399-97-5
M. Wt: 377.8 g/mol
InChI Key: SELAFZSNYCXVOM-UHFFFAOYSA-N
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Description

“1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a research chemical . It belongs to the class of pyrazolo[3,4-b]pyridine compounds, which are known for their diverse biological properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine compounds often involves multi-component reactions of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . Various catalysts and solvents have been used in these reactions, including pyridine-2-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine compounds are typically multi-component reactions . The reaction proceeds through a carbocation intermediate, influenced by the electronic effect of various substituents in aromatic rings .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound has been explored as a building block in the synthesis of various heterocyclic compounds. The unique reactivity of derivatives similar to this compound facilitates the generation of a wide range of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans under mild reaction conditions. These applications highlight its utility in creating diverse chemical structures useful in pharmaceuticals and dyes (Gomaa & Ali, 2020).

Drug Development

In drug development, the scaffold similar to "1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is frequently utilized in the design of kinase inhibitors. Its versatility is demonstrated through its ability to interact with kinases in multiple binding modes, making it a common motif in patents from various pharmaceutical companies and universities. This highlights its potential in developing treatments for diseases where kinase inhibition is a therapeutic strategy (Wenglowsky, 2013).

Biological Activities

Further research on derivatives of this compound and related heterocyclic scaffolds reveals a range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antidepressant effects, underscoring the potential of these compounds in medicinal chemistry. Such findings support the ongoing exploration of pyrazole carboxylic acid derivatives in developing new therapeutic agents (Cetin, 2020).

Future Directions

The future directions for research on “1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” and related compounds could involve further exploration of their synthesis methods, biological activities, and potential applications . The development of more efficient synthesis methods and the investigation of their mechanism of action could be particularly valuable areas of focus.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-13-19-16(21(26)27)11-18(14-7-3-2-4-8-14)23-20(19)25(24-13)12-15-9-5-6-10-17(15)22/h2-11H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELAFZSNYCXVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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